(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2 and an azido (-N₃) group at position 4. The Boc group serves as a protective moiety for amines during synthetic processes, while the azide functionality enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in bioconjugation and drug discovery .
Properties
IUPAC Name |
(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with the amino acid L-aspartic acid.
Protection of the Amine Group: The amine group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-aspartic acid.
Formation of the Azido Group: The carboxyl group of Boc-L-aspartic acid is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable activating agent like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Final Product: The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis, automated reaction monitoring, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as click chemistry, where the azido group reacts with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD): Commonly used in the formation of azides.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Employed in the reduction of azides to amines.
Major Products Formed
Amines: From the reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: The compound can be used to label biomolecules through azide-alkyne cycloaddition reactions.
Protein Modification: Employed in the modification of proteins for studying biological processes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactive azido group.
Diagnostic Tools: Utilized in the development of diagnostic agents that require bioconjugation.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid largely depends on the specific application and the reactions it undergoes. In bioconjugation, for example, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Structural Differences :
- Chain Length: The pentanoic acid backbone (C5) vs. the target compound’s butanoic acid (C4).
- Substituents : A hydroxyl (-OH) group at position 5 vs. an azide (-N₃) at position 4.
Key Findings :
- The hydroxyl group in the pentanoic analog reduces reactivity compared to the azide, making it safer for laboratory handling but less versatile in click chemistry.
- Both compounds share Boc protection, enhancing amine stability during synthesis.
Other Boc-Protected Amino Acids
- (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic acid
- (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid
Comparison :
| Feature | Target Compound | Boc-Protected Analogs |
|---|---|---|
| Protecting Groups | Boc (amine), azide (side chain) | Boc, benzyloxycarbonyl (Cbz), acetamido |
| Reactivity | High (azide-mediated click reactions) | Moderate (Cbz requires hydrogenolysis) |
| Safety | Elevated risk (azide decomposition) | Lower risk (stable protecting groups) |
Implications :
- Azide-containing compounds like the target require stringent safety protocols (e.g., explosion-proof storage) compared to Cbz- or acetamido-protected analogs.
Azide-Containing Compounds
- Reactivity : Azides participate in high-yield click reactions but may decompose exothermically under heat or friction.
- Hazards: Decomposition releases toxic nitrogen oxides (NOx) and ammonia, requiring specialized ventilation .
Biological Activity
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also referred to by its CAS number 158851-30-0, is a complex organic compound with significant potential in various biological applications. This compound features an azido group and a carbamate moiety, which contribute to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17N4O4
- Molecular Weight : 203.238 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling the compound to be utilized in labeling and tracking biomolecules in live cells without interfering with native biochemical processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azido compounds exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
- Cell Signaling Modulation : The compound may interact with signaling pathways, influencing cellular responses and providing avenues for therapeutic interventions in diseases such as cancer.
Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
1. Cancer Research
Recent studies have indicated that azido compounds can be used as prodrugs that release active metabolites in tumor environments. This targeted approach may enhance the efficacy of chemotherapy while minimizing systemic toxicity.
2. Neurological Disorders
Research into the neuroprotective effects of related compounds suggests that this compound could play a role in protecting neuronal cells from oxidative stress and apoptosis.
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Targeted drug delivery and reduced side effects |
| Neurological Protection | Neuroprotection against oxidative damage |
| Antimicrobial Development | New classes of antibiotics |
Case Studies
Several case studies highlight the promising applications of this compound:
-
Targeted Drug Delivery in Cancer :
- A study demonstrated that azido-functionalized drugs could selectively accumulate in tumor tissues, enhancing therapeutic outcomes while reducing off-target effects.
-
Neuroprotective Effects :
- In vitro experiments showed that derivatives of this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.
-
Antimicrobial Efficacy :
- Research found that azido derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a new direction for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
